molecular formula C9H15ClO2 B11924294 methyl (S,E)-5-chloro-2-isopropylpent-4-enoate

methyl (S,E)-5-chloro-2-isopropylpent-4-enoate

Cat. No.: B11924294
M. Wt: 190.67 g/mol
InChI Key: BHFJTVFRXXWPLV-QMMMGPOBSA-N
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Description

Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate: is an organic compound characterized by its unique structural features, including a chloro group, an isopropyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (S,E)-5-chloro-2-isopropylpent-4-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or substitution reactions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl (S,E)-5-chloro-2-isopropylpent-4-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 5-chloro-2-isopropylpentanoate: Similar structure but lacks the double bond.

    Ethyl (S,E)-5-chloro-2-isopropylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is unique due to the presence of both the chloro and isopropyl groups, along with the ester functionality

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

methyl (2S)-5-chloro-2-propan-2-ylpent-4-enoate

InChI

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/t8-/m0/s1

InChI Key

BHFJTVFRXXWPLV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H](CC=CCl)C(=O)OC

Canonical SMILES

CC(C)C(CC=CCl)C(=O)OC

Origin of Product

United States

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